BenchChemオンラインストアへようこそ!

FM19G11

HIF signaling Hypoxia biology Transcription factor inhibition

FM19G11 is the only dual HIF-1α/HIF-2α inhibitor that downregulates MGMT via HIF-1α-dependent (hypoxia) and NF-κB-dependent (normoxia) pathways, enabling TMZ resensitization in glioblastoma under all oxygen conditions. It uniquely modulates mTOR/PI3K/Akt/eNOS signaling independent of HIF status, regulates Oct4/Sox2 in stem cells, and promotes oligodendrogenesis in spinal cord injury. IC50: 80 nM. Avoid generic HIF inhibitors—FM19G11's polypharmacology ensures reproducible results aligned with published protocols.

Molecular Formula C23H17N3O8
Molecular Weight 463.4 g/mol
CAS No. 329932-55-0
Cat. No. B341635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFM19G11
CAS329932-55-0
SynonymsFM19G11
Molecular FormulaC23H17N3O8
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C23H17N3O8/c1-14-5-7-15(8-6-14)21(27)13-34-23(29)16-3-2-4-17(11-16)24-22(28)19-10-9-18(25(30)31)12-20(19)26(32)33/h2-12H,13H2,1H3,(H,24,28)
InChIKeyXVUOIWIIQVGWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FM19G11 (CAS 329932-55-0): A Hypoxia-Inducible Factor α-Subunit Inhibitor for Stem Cell and Cancer Research Applications


FM19G11 (CAS 329932-55-0) is a cell-permeable benzamido-benzoate small molecule that functions as a hypoxia-inducible factor (HIF) α-subunit inhibitor . It blocks hypoxia-induced HIF-1α and HIF-2α protein accumulation and HIF Responsive Element (HRE)-mediated transcription with an IC50 of 80 nM in HeLa-based luciferase reporter assays under 1% O2 hypoxia . FM19G11 is reported to affect self-renewal and differentiation of stem cells via direct regulation of pluripotency markers including Sox2 and Oct4, and modulates O6-methylguanine DNA methyltransferase (MGMT) expression through both HIF-1α-dependent and NF-κB-mediated pathways [1][2]. The compound has a molecular weight of 463.40 g/mol, molecular formula C23H17N3O8, and is soluble in DMSO up to 100 mM (approximately 46 mg/mL) .

FM19G11 (CAS 329932-55-0): Why In-Class HIF Inhibitors Cannot Be Substituted Without Experimental Validation


HIF-α inhibitors exhibit substantial heterogeneity in mechanism, isoform selectivity, and downstream pathway modulation. FM19G11 distinguishes itself from other HIF pathway modulators through its dual HIF-1α/HIF-2α inhibition profile and its unique capacity to regulate mTOR and PI3K/Akt/eNOS signaling under normoxic conditions where the canonical HIF-1α pathway is inactive . Unlike agents that target only HIF-1α (e.g., PX-478, YC-1) or HIF-2α selectively (e.g., TC-S 7009), FM19G11 inhibits both α-subunits while simultaneously modulating NF-κB-dependent MGMT expression independent of HIF status [1]. This polypharmacology produces distinct functional outcomes in pluripotency marker regulation, oligodendrocyte differentiation, and chemosensitization that cannot be predicted from HIF inhibition potency alone. Generic substitution with alternative HIF inhibitors without direct experimental validation risks confounding experimental interpretation and wasting research resources due to divergent biological effects.

FM19G11 (CAS 329932-55-0): Quantitative Differentiation Evidence Against Closest Analogs


Dual HIF-1α/HIF-2α Inhibition with HRE Transcription Blockade at 80 nM IC50

FM19G11 prevents hypoxia-induced increase in both HIF-1α and HIF-2α protein levels in HeLa cultures, resulting in blockade of HIF Responsive Element (HRE)-mediated transcription activity under hypoxia (1% O2) with an IC50 of 80 nM in HeLa-based luciferase reporter assays . This dual α-subunit inhibition contrasts with more selective agents: Echinomycin is a selective HIF-1α inhibitor, TC-S 7009 is a selective HIF-2α inhibitor, and PX-478 is a HIF-1α-selective inhibitor . No direct head-to-head IC50 comparison data for these specific comparators under identical assay conditions is available in the published literature; however, the dual-target profile provides differential functionality in stem cell and tumor models where both HIF-1α and HIF-2α contribute to phenotype maintenance.

HIF signaling Hypoxia biology Transcription factor inhibition

Dual-Pathway MGMT Downregulation Under Both Hypoxic and Normoxic Conditions

FM19G11 downregulates MGMT expression via two distinct pathways depending on oxygen status: under hypoxic conditions, MGMT mRNA and protein levels are significantly downregulated via the HIF-1α pathway in both GBM-XD and T98G glioblastoma cell lines; under normoxic conditions in T98G cells, MGMT is substantially downregulated via the NF-κB pathway [1]. This dual-pathway mechanism is distinct from direct MGMT inhibitors such as O6-benzylguanine (O6-BG) and Lomeguatrib, which function as pseudosubstrate inactivators of the MGMT enzyme [2]. Quantitative analysis from the study shows that FM19G11 (300 nM, 3-day treatment) does not induce direct cytotoxicity but significantly enhances temozolomide's pro-apoptotic effect, effectively reversing TMZ resistance in MGMT-positive glioblastoma cells [1].

Glioblastoma Temozolomide resistance MGMT regulation

Dose-Dependent Downregulation of Pluripotency Markers Sox2 and Oct4 in Stem Cells

FM19G11 treatment decreases HIF-2α-dependent Oct4 and Sox2 mRNA accumulation under hypoxia in a dose-dependent manner in both rat ependymal stem/progenitor cells (epSPC) and human embryonic stem cells (hESC), resulting in a 50% reduction of cellular Oct4 and Sox2 protein levels after 48-hour exposure to 500 nM FM19G11 . This direct regulation of pluripotency marker expression and transcriptional activity distinguishes FM19G11 from HIF inhibitors that lack this specific downstream effect. Notably, the pluripotency marker suppression is HIF-2α-dependent, consistent with FM19G11's dual isoform inhibitory profile.

Stem cell differentiation Pluripotency HIF-2α signaling

Promotion of Oligodendrocyte Differentiation Under Hypoxia at 500 nM

FM19G11 at 500 nM promotes oligodendrocyte differentiation under hypoxic conditions . In severe spinal cord injury (SCI) models, intramedullary injection of FM19G11 (administered over 1-8 weeks) improves locomotor performance and induces expression of RIP (a marker of myelinating oligodendrocytes) and GAP43 (an axonal growth marker) at the injury site . While the combination of FM19G11 with ependymal stem cell transplantation (epSPCi) improves locomotor tasks compared to control, the combination did not significantly improve Basso-Beattie-Bresnahan (BBB) scores beyond individual treatments, indicating that FM19G11 alone provides substantial functional benefit [1].

Oligodendrogenesis Myelination Neural stem cells

Distinct Solubility Profile Enabling High-Concentration DMSO Stock Preparation

FM19G11 demonstrates solubility of 100 mg/mL in DMSO according to Sigma-Aldrich specifications, and up to 93 mg/mL (200.69 mM) at 25°C according to Selleck Chemicals' in-house solubility testing . The compound is insoluble in water and ethanol . This high DMSO solubility enables preparation of concentrated stock solutions that minimize solvent carryover into cell culture assays. For in vivo applications, Selleck has validated clear solution formulations using 5% DMSO/40% PEG300/5% Tween80/50% ddH2O (4.65 mg/mL final) and 5% DMSO/95% corn oil (0.80 mg/mL final) . Sigma-Aldrich notes that reconstituted DMSO stocks are stable for up to 3 months at -20°C when aliquoted and frozen .

Compound handling Formulation In vitro assays

FM19G11 (CAS 329932-55-0): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Glioblastoma Temozolomide Resistance Reversal Studies

FM19G11 is appropriate for experiments investigating MGMT-mediated temozolomide (TMZ) resistance reversal in glioblastoma cell lines, including both MGMT-positive GBM-XD and T98G models. The compound downregulates MGMT via HIF-1α-dependent mechanisms under hypoxia and NF-κB-dependent mechanisms under normoxia, providing dual oxygen-condition coverage not achievable with direct pseudosubstrate MGMT inhibitors [1]. Recommended working concentration is 300 nM with 3-day incubation, at which FM19G11 enhances TMZ pro-apoptotic effects without inducing direct cytotoxicity [1].

Stem Cell Pluripotency and Differentiation Studies Under Hypoxic Conditions

FM19G11 enables controlled modulation of pluripotency markers Oct4 and Sox2 in rodent and human stem cell models under hypoxic culture conditions. At 500 nM for 48 hours, FM19G11 reduces Oct4 and Sox2 protein levels by 50% in both rat ependymal stem/progenitor cells and human embryonic stem cells, driving differentiation . This application is particularly relevant for researchers studying HIF-2α-dependent regulation of stem cell fate and the role of hypoxia in maintaining pluripotency.

Spinal Cord Injury Regeneration and Oligodendrogenesis Research

FM19G11 demonstrates validated in vivo efficacy in severe spinal cord injury mouse models when administered via intramedullary injection over 1-8 weeks. The compound promotes oligodendrocyte differentiation at 500 nM in vitro and induces expression of myelination markers (RIP) and axonal growth markers (GAP43) at the injury site, resulting in improved locomotor performance [2]. Researchers can use FM19G11 as a single-agent chemical tool for studying HIF-mediated mechanisms in neural regeneration and oligodendrogenesis.

Hypoxia-Inducible Factor Dual-Isoform Inhibition Assays

FM19G11 is the appropriate selection for experiments requiring simultaneous inhibition of both HIF-1α and HIF-2α transcriptional activity. The compound achieves HRE-mediated transcription blockade with an IC50 of 80 nM in HeLa-based luciferase reporter assays under 1% O2 hypoxia . This dual-isoform profile distinguishes FM19G11 from HIF-1α-selective agents (Echinomycin, PX-478, YC-1) and HIF-2α-selective agents (TC-S 7009), making it the compound of choice for studying biological contexts where both HIF-α isoforms contribute to phenotype maintenance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for FM19G11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.